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Compound of Interest

Compound Name: ASP 8477

Cat. No.: B15618899 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for the in vivo administration of ASP8477, a

potent and selective fatty acid amide hydrolase (FAAH) inhibitor, in various rodent models of

neuropathic and dysfunctional pain.

Mechanism of Action
ASP8477 is an orally active inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme

responsible for the degradation of the endogenous cannabinoid anandamide (AEA). By

inhibiting FAAH, ASP8477 increases the levels of AEA in the brain and peripheral tissues.[1]

Elevated AEA levels enhance the activation of cannabinoid receptors, which is known to

produce analgesic effects, particularly in chronic pain states.[1] ASP8477 has been shown to

be effective in rat models of neuropathic and osteoarthritis pain without causing motor

coordination deficits.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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